molecular formula C17H21N3O4 B11108101 methyl 4-[(E)-{2-[(4-methylpiperidin-1-yl)(oxo)acetyl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[(4-methylpiperidin-1-yl)(oxo)acetyl]hydrazinylidene}methyl]benzoate

Cat. No.: B11108101
M. Wt: 331.4 g/mol
InChI Key: DHQIBVQFBKRGTG-WOJGMQOQSA-N
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Description

METHYL 4-({(E)-2-[2-(4-METHYLPIPERIDINO)-2-OXOACETYL]HYDRAZONO}METHYL)BENZOATE is a complex organic compound with a molecular formula of C27H24N4O4 It is known for its unique structure, which includes a piperidine ring and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({(E)-2-[2-(4-METHYLPIPERIDINO)-2-OXOACETYL]HYDRAZONO}METHYL)BENZOATE typically involves multiple steps. One common method includes the reaction of 4-methylpiperidine with an appropriate acylating agent to form the intermediate 4-methylpiperidino-2-oxoacetyl compound. This intermediate is then reacted with hydrazine to form the hydrazone derivative. Finally, the hydrazone is coupled with methyl 4-formylbenzoate under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({(E)-2-[2-(4-METHYLPIPERIDINO)-2-OXOACETYL]HYDRAZONO}METHYL)BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxoacetyl group to a hydroxyl group.

    Substitution: The piperidine ring and benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

METHYL 4-({(E)-2-[2-(4-METHYLPIPERIDINO)-2-OXOACETYL]HYDRAZONO}METHYL)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-({(E)-2-[2-(4-METHYLPIPERIDINO)-2-OXOACETYL]HYDRAZONO}METHYL)BENZOATE involves its interaction with specific molecular targets. The piperidine ring and hydrazone moiety are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-((E)-{[(3-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)BENZOATE
  • METHYL 4-((E)-{[(3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)BENZOATE

Uniqueness

METHYL 4-({(E)-2-[2-(4-METHYLPIPERIDINO)-2-OXOACETYL]HYDRAZONO}METHYL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C17H21N3O4/c1-12-7-9-20(10-8-12)16(22)15(21)19-18-11-13-3-5-14(6-4-13)17(23)24-2/h3-6,11-12H,7-10H2,1-2H3,(H,19,21)/b18-11+

InChI Key

DHQIBVQFBKRGTG-WOJGMQOQSA-N

Isomeric SMILES

CC1CCN(CC1)C(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CC1CCN(CC1)C(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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